

Apratastat receptor occupancy studies

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Compound Focus: Apratastat

CAS No.: 287405-51-0

Cat. No.: S519164

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Available Data on Apratastat

The table below summarizes the key information found in the search results. Please note that data on receptor occupancy and direct comparisons with other drugs are not available in the sources I consulted.

Aspect	Available Data on Apratastat
Mechanism of Action	Orally active, potent, reversible dual inhibitor of Tumor Necrosis Factor- α Converting Enzyme (TACE/ADAM17) and Matrix Metalloproteinases (MMPs) [1].
Pharmacodynamic (PD) Data	Population mean IC ₅₀ for TNF- α release inhibition: 144 ng/mL (in vitro) , 81.7 ng/mL (ex vivo) , and 126 ng/mL (in vivo) in an endotoxin-challenged study [1].
Clinical Outcome	Despite adequate exposure to inhibit TNF- α release, Apratastat was not efficacious in rheumatoid arthritis (RA) clinical trials [1].
Receptor Occupancy & Comparative Data	Information not available in the search results.

Methodologies for Receptor Occupancy Assessment

While specific protocols for **Apratastat** are not available, the search results describe established flow cytometry-based methods for measuring receptor occupancy (RO) that are relevant to your work [2] [3] [4].

The diagram below illustrates a common experimental workflow using competitive and non-competitive antibodies.



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- **Assay Types:** Two primary strategies are used [4]:

- **Competitive vs. Non-competitive Antibodies:** A competitive antibody binds only to receptors not occupied by the drug, measuring free receptors. A non-competitive antibody binds to a different epitope, measuring total receptors regardless of drug binding.
- **Saturation Assay:** One portion of the sample is saturated with the drug to simulate 100% occupancy. The level of drug binding in the non-saturated portion is then compared to this reference.
- **Key Challenges:** RO assays require careful optimization. Factors like the choice of sample matrix (e.g., fresh vs. cryopreserved PBMCs), receptor internalization rates, and the specificity of antibodies can significantly impact results and lead to discrepancies between studies [2] [4].

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References

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